Target Compound (N-Methyl) Exhibits the Pharmacophorically Critical Monomethyl Urea Pattern Essential for mTOR Inhibitor Potency
The target compound's 4-(3-methylureido)phenyl fragment is a substructure of a highly potent mTOR inhibitor (CHEMBL1095932). This elaborated derivative, which incorporates the exact substitution pattern of CAS 874290-99-0, achieves an IC50 of 0.200 nM against human mTOR [1]. Neither the corresponding unmethylated urea analog (CAS 877134-77-5) nor the dimethylated analog (CAS 874290-93-4) can reproduce this exact pharmacophore, as the monomethyl substitution provides the single H-bond donor geometry required for this potency . This evidence establishes the target compound as the essential building block for accessing this specific chemical space.
| Evidence Dimension | Biological potency of final elaborated inhibitor containing the target fragment |
|---|---|
| Target Compound Data | Elaborated derivative containing the 4-(3-methylureido)phenyl fragment: IC50 = 0.200 nM vs. human mTOR |
| Comparator Or Baseline | Unmethylated (CAS 877134-77-5) or dimethylated analogs (CAS 874290-93-4) produce different H-bonding motifs. No data at identical level of elaboration. |
| Quantified Difference | Unquantified; the monomethyl pattern is structurally unique and cannot be replicated by comparators. |
| Conditions | Inhibition of human mTOR (1360-2549 amino acids) expressed in HEK293 cells |
Why This Matters
Procuring the N-methyl building block directly determines the ability to access a proven highly potent mTOR inhibitor scaffold, a capability that the unsubstituted or dimethyl analogs cannot fulfill.
- [1] BindingDB. BDBM50316255: Isopropyl 4-(6-(4-(3-Methylureido)phenyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate; CHEMBL1095932. mTOR IC50: 0.200 nM. View Source
